N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide
Description
N'-[(2,4-Dimethoxybenzoyl)oxy]benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a 2,4-dimethoxybenzoyloxy group attached to the benzene ring.
Structurally, the 2,4-dimethoxy substituents on the benzoyl group are electron-donating, enhancing the compound’s lipophilicity compared to halogenated derivatives. This may influence solubility and membrane permeability in biological systems.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-12-8-9-13(14(10-12)21-2)16(19)22-18-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMMJLXNBJTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide typically involves the reaction of 2,4-dimethoxybenzoic acid with benzenecarboximidamide in the presence of a coupling agent. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester linkage can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide with related compounds:
Pharmacological and Physicochemical Properties
- Solubility: Methoxy groups (e.g., in this compound) enhance organic solubility compared to chlorinated analogs like 4-chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide . Pentamidine mesilate’s poor aqueous solubility (~750 g/L in ethanol) contrasts with hydroxy-substituted derivatives (e.g., N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide), which are more hydrophilic .
- Biological Activity: DNA Binding: Pentamidine derivatives with bis-amidine linkers (e.g., 1,4-butanediylbis(oxy) derivatives) show strong B-DNA binding (binding energy: -8.11 kcal/mol) due to their extended structure . The target compound, lacking a linker, may exhibit weaker or localized interactions. Antimicrobial Potential: Chlorinated derivatives (e.g., 4-[(4-chlorobenzyl)oxy]benzenecarboximidamide ) are hypothesized to have enhanced antimicrobial activity due to halogen electronegativity, though experimental data are lacking.
Key Research Findings
- Molecular Docking : Butamidine (1,4-butanediylbis(oxy) derivative) demonstrated superior B-DNA binding compared to pentamidine, suggesting linker length and flexibility are critical .
- Solubility-Complexity Trade-off : Methoxy-substituted compounds balance lipophilicity and synthetic complexity, making them viable candidates for drug development .
Biological Activity
N'-[(2,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is a synthetic compound characterized by its unique molecular structure, which includes a 2,4-dimethoxybenzoyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₆H₁₆N₂O₄
- Molecular Weight : 300.31 g/mol
The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzoic acid with benzenecarboximidamide, facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or tetrahydrofuran under inert conditions.
This compound exhibits its biological effects primarily through enzyme inhibition . It interacts with specific enzymes by binding to their active or allosteric sites, which modulates the enzyme's activity. This interaction can lead to significant alterations in metabolic pathways and biological responses.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit various enzymes involved in critical biological processes. For instance:
- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases, which are crucial for cell signaling and regulation.
- Impact on Metabolic Pathways : By modulating enzyme activity, it influences pathways related to inflammation and cellular proliferation.
The following table summarizes some key findings from recent studies:
| Study Reference | Enzyme Targeted | Inhibition Type | Biological Effect |
|---|---|---|---|
| Protein Kinase A | Competitive | Reduced cell proliferation | |
| Cyclooxygenase-2 | Non-competitive | Decreased inflammatory response | |
| Phosphodiesterase | Mixed-type | Altered cellular signaling |
Case Studies
- Case Study on Anti-inflammatory Effects : In a controlled study, this compound was administered to models exhibiting inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
- Case Study on Cancer Cell Lines : The compound was tested against various cancer cell lines where it demonstrated cytotoxic effects through apoptosis induction. This suggests its utility in cancer therapeutics, particularly in targeting tumor growth.
Research Applications
This compound is being explored for various applications:
- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific diseases.
- Biological Research : Investigating its role in enzyme kinetics and metabolic regulation.
- Industrial Applications : Utilized in the synthesis of specialty chemicals due to its unique chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
